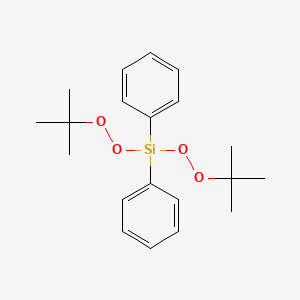
Bis(tert-butylperoxy)(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylperoxy)(diphenyl)silane is an organosilicon compound that contains two tert-butylperoxy groups attached to a diphenylsilane core. This compound is known for its use as a cross-linking agent in polymer chemistry due to its ability to generate free radicals upon thermal decomposition. The presence of the tert-butylperoxy groups makes it a valuable initiator for various polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylperoxy)(diphenyl)silane typically involves the reaction of diphenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diphenylsilane+2tert-Butyl hydroperoxide→this compound+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylperoxy)(diphenyl)silane primarily undergoes thermal decomposition to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable cross-linking agent. The compound can also participate in oxidation reactions due to the presence of the peroxy groups.
Common Reagents and Conditions
Thermal Decomposition: The compound decomposes at elevated temperatures, typically around 120°C, to produce free radicals.
Oxidation Reactions: It can react with oxidizing agents to form corresponding oxidation products.
Major Products Formed
Polymerization Products: The free radicals generated from the decomposition of this compound can initiate the polymerization of monomers, leading to the formation of cross-linked polymers.
Oxidation Products: The oxidation of the compound can result in the formation of various oxygenated species.
Scientific Research Applications
Bis(tert-butylperoxy)(diphenyl)silane has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers.
Material Science: The compound is employed in the synthesis of advanced materials with improved stability and performance.
Biomedical Research: Its ability to generate free radicals makes it useful in studying radical-mediated processes in biological systems.
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of bis(tert-butylperoxy)(diphenyl)silane involves the thermal decomposition of the peroxy groups to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved in these reactions are primarily related to the radical-mediated polymerization processes.
Comparison with Similar Compounds
Similar Compounds
Di(tert-butylperoxyisopropyl)benzene: Another peroxide-based cross-linking agent with similar applications in polymer chemistry.
Di(tert-butylperoxy)phthalate: Used as an initiator in polymerization reactions.
Di(tert-butylperoxy)carbonate: Known for its use in the synthesis of high-performance polymers.
Uniqueness
Bis(tert-butylperoxy)(diphenyl)silane is unique due to its specific structure, which combines the stability of the diphenylsilane core with the reactivity of the tert-butylperoxy groups. This combination allows for efficient cross-linking and polymerization processes, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
15188-08-6 |
|---|---|
Molecular Formula |
C20H28O4Si |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bis(tert-butylperoxy)-diphenylsilane |
InChI |
InChI=1S/C20H28O4Si/c1-19(2,3)21-23-25(24-22-20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
WFLLVHFOYBVDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















